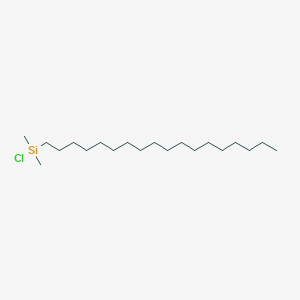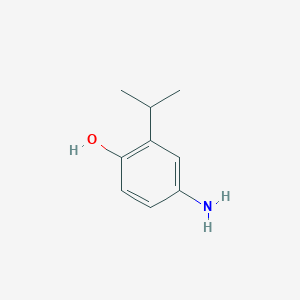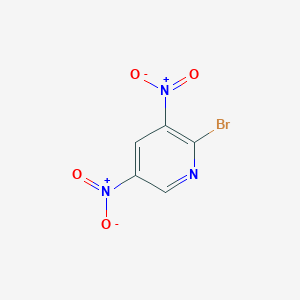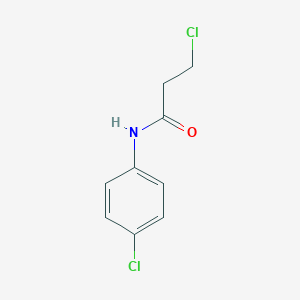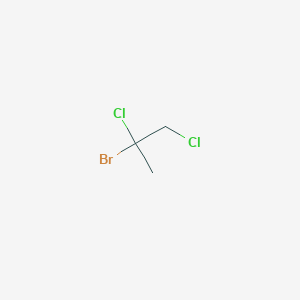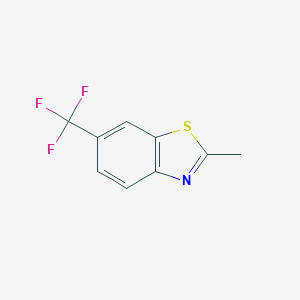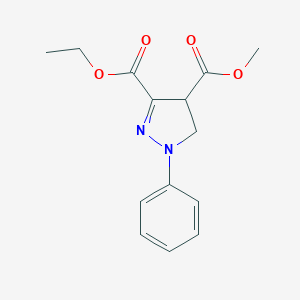
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane
描述
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is a phenyl organosilicon compound with the molecular formula C16H24O2Si3 and a molecular weight of 332.62 g/mol . This compound is characterized by its unique structure, which includes four methyl groups (-CH3) and one diphenyl group (-C6H5) connected to a trisiloxane (SiO3) skeleton . It is commonly used in various industrial applications due to its excellent properties such as heat resistance, cold resistance, corrosion resistance, and electrical insulation .
作用机制
Mode of Action
Like other organosilicon compounds, it may interact with various materials to improve their properties .
Result of Action
It’s known that organosilicon compounds can improve the thermal stability and reduce the viscosity of materials .
Action Environment
The action of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane can be influenced by environmental factors. For instance, it should be stored under an inert atmosphere to avoid decomposition . It’s also sensitive to moisture .
生化分析
Biochemical Properties
As an organosilicon compound, it has excellent properties such as heat resistance, cold resistance, corrosion resistance, and electrical insulation . These properties suggest that it could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Molecular Mechanism
It is known that the compound has a trisiloxane skeleton, which suggests potential for binding interactions with biomolecules . Specific interactions, such as enzyme inhibition or activation and changes in gene expression, have not been reported.
准备方法
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is typically synthesized through chemical reactions involving methylated phenyl dichlorosilane and triphenylchlorosilane . The reaction conditions can be adjusted based on the desired yield and purity of the product. Commonly, the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield .
化学反应分析
Types of Reactions
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form siloxane derivatives.
Reduction: Reduction reactions can modify the silicon-oxygen bonds, leading to different organosilicon compounds.
Substitution: Substitution reactions involving the replacement of hydrogen atoms with other functional groups are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various siloxane derivatives, which have applications in different fields such as polymer science and materials engineering .
科学研究应用
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
- 1,3,3,5-Tetramethyl-1,5-diphenyltrisiloxane
- Tetramethyl diphenyl dihydrogen trisiloxane
- Bis(dimethylsiloxy)diphenylsilane
Uniqueness
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane stands out due to its unique combination of methyl and diphenyl groups attached to a trisiloxane skeleton. This structure imparts exceptional thermal stability, chemical resistance, and electrical insulation properties, making it highly valuable in various industrial and scientific applications .
属性
InChI |
InChI=1S/C16H22O2Si3/c1-19(2)17-21(18-20(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXVSQHDSNEHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884993 | |
| Record name | Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17875-55-7 | |
| Record name | Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017875557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the self-crosslinking reaction in 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane containing polymers?
A1: The self-crosslinking reaction in unsaturated poly(silyl ester) containing this compound units significantly impacts the material's physical properties. Research shows that upon crosslinking, the viscous liquid polymer transforms into a solid product []. This transformation is attributed to the reduction of the ethenylene (C=C) signal in the 1H-NMR spectra, indicating successful crosslinking []. Furthermore, the crosslinked product exhibits a higher glass transition temperature and improved thermal stability compared to its linear counterpart []. This enhanced thermal resistance is crucial for various applications demanding durability at elevated temperatures.
Q2: How does the structure of the self-crosslinked product of the poly(silyl ester) containing this compound units differ from the linear polymer?
A2: The self-crosslinked product of the poly(silyl ester) exists as a mixture of linear isomers and four-membered ring isomers, a structural characteristic absent in the linear poly(silyl ester) []. This structural difference arises from the radical initiated crosslinking reaction using 2,2'-azobis(isobutyronitrile) (AIBN) [].
Q3: Besides the properties mentioned in the first two questions, are there any other physical properties reported for this compound?
A3: Yes, a separate study has investigated and reported the density, viscosity, and vapor pressure of this compound [, ]. These properties are crucial for understanding the compound's behavior in various applications and for developing efficient processing techniques.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




